3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Overview
Description
3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone is a flavonoid compound that is a derivative of quercetagetin. It is characterized by the presence of three hydroxyl groups and three methoxy groups attached to the flavone backbone. This compound is known for its potential biological activities, including antioxidant and antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone typically involves the methylation of quercetagetin. The process includes the following steps:
Starting Material: Quercetagetin, a naturally occurring flavonoid.
Methylation: The hydroxyl groups at positions 3, 6, and 7 of quercetagetin are methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Purification: The product is purified using chromatographic techniques to obtain 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used to replace methoxy groups.
Major Products
Oxidation: Quinones.
Reduction: Flavanones.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Studied for its potential antineoplastic activity, which may inhibit the proliferation of cancer cells.
Industry: Potential use in the development of natural antioxidants for food preservation.
Mechanism of Action
The mechanism of action of 3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Antineoplastic Activity: It may inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5,7-Tetrahydroxy-3,6,8-trimethoxyflavone: Similar structure but with an additional hydroxyl group.
4’,5,7-Trihydroxy-3,6,8-trimethoxyflavone: Similar structure but with different positions of methoxy groups.
Uniqueness
3,4’,5-Trihydroxy-3’,6,7-trimethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and reactivity compared to other flavonoids .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJFJWHHIIPKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206492 | |
Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-71-2 | |
Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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